Structural Elucidation, Molecular Weight Dynamics, and Synthetic Workflows of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
Structural Elucidation, Molecular Weight Dynamics, and Synthetic Workflows of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
Executive Summary
In the landscape of modern drug discovery, halogenated quinoline-3-carboxylates serve as privileged scaffolds for the development of kinase inhibitors, antimicrobial agents, and antimalarial therapeutics[1]. Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate (CAS: 1016828-40-2) is a highly specialized, orthogonally functionalized building block. This whitepaper provides an in-depth technical analysis of its chemical structure, molecular weight dynamics, and the self-validating synthetic protocols required for its preparation and analytical verification.
Chemical Identity & Structural Elucidation
The structural architecture of this compound is defined by a quinoline core decorated with four distinct functional groups, each serving a specific synthetic or biological purpose:
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C3-Ethyl Carboxylate: Acts as an electron-withdrawing group, stabilizing the ring system and providing a handle for future amidation or saponification.
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C4-Chloro: A highly electrophilic site, primed for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the adjacent quinoline nitrogen.
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C6-Methyl: Provides lipophilicity and steric bulk, often utilized to fit specific hydrophobic pockets in target proteins.
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C8-Bromo: A heavier halogen that is relatively inert to SNAr but highly reactive in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Quantitative Chemical Properties
| Property | Value | Source / Validation |
| Chemical Name | Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate | IUPAC Standard |
| CAS Registry Number | 1016828-40-2 | ,[2] |
| Molecular Formula | C13H11BrClNO2 | [3],[2] |
| Molecular Weight | 328.59 g/mol | [3],[2] |
| Monoisotopic Mass | 326.966 Da | Computational Derivation |
| Topological Polar Surface Area (TPSA) | 39.2 Ų | Structural Approximation[4] |
Mass Spectrometry Dynamics: The Isotopic Signature
For analytical chemists, the molecular weight of 328.59 g/mol is merely an average. The true analytical fingerprint of this compound lies in its isotopic distribution, driven by the presence of one Bromine atom ( 79 Br: 50.7%, 81 Br: 49.3%) and one Chlorine atom ( 35 Cl: 75.8%, 37 Cl: 24.2%).
Understanding this distribution is critical for LC-MS validation. The combination of these halogens creates a distinct M, M+2, M+4 triplet pattern.
Theoretical Isotopic Abundance (Normalized to Base Peak)
| Ion Species | Exact Mass (m/z) | Halogen Composition | Relative Abundance |
| [M+H]⁺ | 327.97 | 79 Br + 35 Cl | ~77.6% |
| [M+2+H]⁺ | 329.97 | ( 81 Br + 35 Cl) & ( 79 Br + 37 Cl) | 100.0% (Base Peak) |
| [M+4+H]⁺ | 331.97 | 81 Br + 37 Cl | ~24.0% |
Causality Insight: The [M+2+H]⁺ peak is the most abundant because the probability of having either an 81 Br or a 37 Cl atom in the molecule outweighs the probability of having only the lighter isotopes. This 78:100:24 ratio is a definitive, self-validating marker of structural integrity.
Synthetic Pathways & Mechanistic Causality
The synthesis of highly substituted quinolines typically relies on the Gould-Jacobs reaction [5]. This pathway is selected for its high regioselectivity when constructing the 4-hydroxyquinoline core from anilines, which is subsequently chlorinated.
Workflow for the synthesis and validation of the target quinoline-3-carboxylate.
Protocol 1: Gould-Jacobs Cyclization (Core Assembly)
Objective: Construct the ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylate intermediate.
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Condensation: Charge a round-bottom flask with 2-bromo-4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq). Heat the neat mixture to 120 °C for 2 hours, utilizing a Dean-Stark trap to continuously remove the ethanol byproduct.
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Cyclization: Dissolve the resulting crude enamine in Dowtherm A (10 volumes). Heat the solution to 250 °C for 1.5 hours.
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Isolation: Cool the mixture to room temperature and precipitate the product by adding hexanes. Filter and wash with cold hexanes to yield the 4-hydroxyquinoline intermediate.
Causality of Experimental Choices: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is strictly required here. Its high boiling point (258 °C) provides the immense thermal energy necessary to overcome the activation barrier of the electrocyclic ring closure and subsequent aromatization[5]. Standard solvents like DMF or DMSO will boil off or decompose before cyclization occurs.
Protocol 2: Chlorination (Halogen Exchange)
Objective: Convert the 4-hydroxy tautomer to the highly reactive 4-chloro derivative.
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Reaction: Suspend the intermediate from Protocol 1 in Phosphorus Oxychloride (POCl₃, 5.0 eq). Heat to reflux (105 °C) under a nitrogen atmosphere for 3 hours.
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Quenching: Cool the mixture to 0 °C. Carefully pour the mixture dropwise over crushed ice to hydrolyze excess POCl₃.
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Neutralization & Extraction: Adjust the pH to 7.0 using cold aqueous NH₄OH. Extract the aqueous layer with Dichloromethane (DCM, 3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Causality of Experimental Choices: POCl₃ is chosen over milder agents (like SOCl₂) because it functions dually as the chlorinating agent and the solvent. It drives the equilibrium of the Vilsmeier-type intermediate exclusively towards the C4-chloride, while its acidic nature suppresses unwanted transesterification or hydrolysis at the C3-ethyl ester.
Protocol 3: Self-Validating LC-MS Analysis
Objective: Confirm structural integrity and complete chlorination.
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Method: Run the purified sample on an Agilent/Waters LC-MS system using an Electrospray Ionization (ESI) source in positive mode.
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Validation Check: Extract the mass spectrum at the target retention time.
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Systemic Trustworthiness: This protocol is inherently self-validating. The success of Protocol 2 is proven only if the mass spectrum shifts from a single-halogen pattern (Br only, ~1:1 doublet) in the intermediate to the distinct 78:100:24 (M : M+2 : M+4) triplet pattern in the final product. The absence of the M+4 peak immediately flags incomplete chlorination.
Orthogonal Reactivity in Drug Development
The primary value of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate lies in its orthogonal reactivity. Drug development professionals utilize this scaffold to sequentially build complex molecular architectures without the need for protecting groups.
Logical workflow of orthogonal functionalization leveraging C4-Cl and C8-Br reactivity differences.
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Primary Reactivity (C4-Cl): The electron-withdrawing nitrogen and the C3-ester make the C4 position highly susceptible to nucleophilic attack. Simple heating with primary/secondary amines or alkoxides will selectively displace the chlorine atom, leaving the bromine untouched.
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Secondary Reactivity (C8-Br): Once the C4 position is capped, the C8-bromo group can be engaged via Palladium-catalyzed cross-coupling (e.g., Suzuki coupling with arylboronic acids) to introduce diverse aromatic or heteroaromatic substituents[3].
